Potassium (R)-3-hydroxybutanoate

pharmacokinetics ketone body metabolism enantiomeric purity

This enantiomerically pure (>98%) potassium salt delivers bioavailable D-β-hydroxybutyrate without the confounding metabolic and cardiac effects of the L‑enantiomer found in racemic mixtures. Unlike sodium‑only salts, it enables gram‑level βHB dosing while managing total mineral intake—critical for achieving therapeutic ketosis (>1 mM) within sodium/potassium safety limits. Essential for reproducible cardiac electrophysiology, HCA₂ signaling, and chiral synthesis applications.

Molecular Formula C4H7KO3
Molecular Weight 142.19 g/mol
Cat. No. B13901026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (R)-3-hydroxybutanoate
Molecular FormulaC4H7KO3
Molecular Weight142.19 g/mol
Structural Identifiers
SMILESCC(CC(=O)[O-])O.[K+]
InChIInChI=1S/C4H8O3.K/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1
InChIKeyCINYGFCEISABSR-AENDTGMFSA-M
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium (R)-3-hydroxybutanoate – Chiral Ketone Body Salt for Research and Formulation


Potassium (R)-3-hydroxybutanoate (CAS 110972-51-5; synonyms: potassium D-β-hydroxybutyrate, K(R)-3HB) is the potassium salt of the endogenous ketone body (R)-3-hydroxybutyric acid, the naturally predominant enantiomer of β-hydroxybutyrate (βHB) in human circulation [1]. With a molecular weight of 142.19 g·mol⁻¹, this white crystalline solid serves dual roles: as a water-soluble metabolic substrate that delivers the bioavailable D-βHB anion, and as a chiral C4 building block for pharmaceutical synthesis [2]. Unlike generic racemic ketone salt preparations containing both D- and L-enantiomers, the enantiomerically enriched potassium salt provides the specific (R)-configuration recognized by endogenous monocarboxylate transporters, metabolic enzymes, and signaling receptors including HCA₂ [1].

Why Potassium (R)-3-hydroxybutanoate Cannot Be Replaced by Racemic Ketone Salts or Sodium Counterparts


Commercially prevalent ketone salt supplements are manufactured as racemic mixtures containing approximately 50% D-βHB and 50% L-βHB [1]. The L-enantiomer is not efficiently oxidized for energy, cannot substitute for D-βHB at the HCA₂ receptor, accumulates in plasma for over 8 hours post-ingestion, and is not converted to breath acetone, indicating distinct and potentially undesirable metabolic compartmentalization [1]. Furthermore, sodium D-β-hydroxybutyrate alone carries a sodium load burden that limits dosing below therapeutic ketotic thresholds, as documented in the patent literature [2]. Potassium (R)-3-hydroxybutanoate addresses both deficiencies simultaneously: enantiomeric purity maximizes D-βHB bioavailability per gram ingested, while potassium, rather than sodium, serves as the counter-cation, allowing formulation flexibility to manage total mineral intake when combined with other salts [2].

Quantitative Differentiation Evidence for Potassium (R)-3-hydroxybutanoate vs. Analogues


D-βHB Bioavailability: Enantiopure Formulation Delivers >2-Fold Higher Peak Blood D-βHB than Racemic Ketone Salts

In a randomized controlled crossover study (n=15), healthy adults consuming a ketone ester drink (>99% D-βHB, the ester pro-drug of (R)-3-hydroxybutyrate) achieved a D-βHB Cmax of 2.8 mM, whereas an equivalent gram dose of racemic ketone salts (sodium plus potassium βHB, ~50% D-isoform) produced a D-βHB Cmax of only 1.0 mM (P < 0.001) [1]. The ketone salt drink was confirmed to contain 50% of the L-βHB isoform, which remained elevated in blood for over 8 h post-dose (1.9 ± 0.2 mM at 4 h; 0.7 ± 0.2 mM at 8 h) and was not converted to breath acetone, unlike D-βHB [1]. The D-βHB area under the curve (AUC) for ketone salts was ~30–60% lower than that for the enantiopure ester [1]. This demonstrates that enantiomeric composition, not merely total βHB mass, is the critical determinant of circulating bioavailable ketone concentration.

pharmacokinetics ketone body metabolism enantiomeric purity

Cardiac Electrophysiology: R-Enantiomer Prolongs Action Potential Duration While Racemic Mixture Shortens It

In a direct comparative study using human induced pluripotent stem cell-derived cardiomyocytes (iPS-CMs) cultured with 5.5 mM βOHB, the pure R-enantiomer and the racemic (±) mixture produced opposite effects on every measured electrophysiological parameter [1]. The R-enantiomer left action potential duration unchanged at APD 30, APD 50, and APD 90, whereas the racemic mixture significantly decreased all three durations [1]. For calcium transients, the R-enantiomer decreased the peak amplitude, while the racemic mixture increased it [1]. Furthermore, the R-enantiomer prolonged both the calcium transient half-width and reuptake time, while the racemic mixture shortened both parameters regardless of the presence of glucose or fatty acids in the culture medium [1]. These diametrically opposite effects indicate that the S-enantiomer present in racemic mixtures is not merely inert but actively opposes the cardiac electrophysiological actions of the R-enantiomer.

cardiac electrophysiology iPSC-derived cardiomyocytes enantiomer-specific signaling

L-βHB Metabolic Persistence: The Non-Natural Enantiomer Remains Elevated >8 Hours Without Respiratory Clearance

Following ingestion of racemic ketone salts (high dose; ~24 g βHB equivalent), plasma L-βHB reached concentrations exceeding D-βHB (total βHB Cmax 3.4 ± 0.2 mM), and L-βHB remained elevated at 1.9 ± 0.2 mM at 4 h and 0.7 ± 0.2 mM at 8 h post-dose, becoming undetectable only after 24 h [1]. Breath acetone, a marker of ketone oxidation, rose to 87 ± 9 ppm following enantiopure ketone ester but only to 44 ± 10 ppm following racemic salt ingestion (P < 0.005), demonstrating that D-βHB, but not L-βHB, was converted to acetone [1]. Urinary excretion accounted for <1.5% of total ingested βHB for both enantiomers, ruling out renal clearance as the primary elimination route for L-βHB [1]. The prolonged residence time of the unnatural L-enantiomer in plasma—without evidence of oxidative clearance—raises concerns about off-target accumulation when racemic ketone salts are used chronically.

ketone body pharmacokinetics enantiomer elimination acetone breath analysis

HCA₂ Receptor Activation: Racemic 3-hydroxybutyrate Requires 0.7–0.8 mM EC₅₀, with D-Enantiomer as the Active Species

Racemic 3-hydroxybutyrate activates the human HCA₂ receptor (GPR109A), the molecular target mediating the anti-lipolytic, anti-inflammatory, and vasodilatory effects of ketone bodies, with an EC₅₀ of 0.7 mM for human and 0.8 mM for mouse receptors [1]. The closely related ketone bodies acetoacetate and acetone show no activity at HCA₂, confirming receptor specificity [1]. The IUPHAR/BPS Guide to Pharmacology database records the endogenous ligand β-D-hydroxybutyric acid as a full agonist at both human (pEC₅₀ 3.1, equivalent to EC₅₀ ~0.8 mM) and mouse (pEC₅₀ 3.5, ~0.32 mM) HCA₂ receptors, with a potency order of β-D-hydroxybutyric acid > butyric acid [2]. Since racemic mixtures contain 50% L-enantiomer that is inactive at HCA₂ [3], the effective HCA₂-directed potency of racemic preparations is approximately halved on a per-gram basis relative to the enantiopure (R)-form.

GPCR signaling HCA2/GPR109A ketone body receptor pharmacology

Cation-Specific Dosing Flexibility: Potassium Counter-Ion Enables Sodium Load Management in Multi-Salt Formulations

Patent disclosures for non-racemic ketone salt compositions explicitly identify the sodium load of pure sodium D-β-hydroxybutyrate as a dose-limiting factor: 'administration of the sodium salt of these compounds is unsuitable due to a potentially dangerous sodium overload that would accompany administration of therapeutically relevant amounts' (citing Desrochers et al., J. Nutr. Biochem. 1995) [1]. The disclosed solution uses a multi-cation strategy with defined weight ratios of sodium, potassium, and calcium D-β-hydroxybutyrate salts (e.g., 1.75–3.5 parts sodium: 2.0–3.5 parts potassium: 1.75–2.5 parts calcium) to stay within each mineral's recommended daily allowance while achieving therapeutic βHB levels [1]. Potassium (R)-3-hydroxybutanoate is the preferred potassium source in these formulations because it simultaneously delivers the bioactive R-enantiomer anion and the potassium cation that balances the sodium, allowing higher total ketone delivery without exceeding sodium limits [1][2].

salt formulation sodium restriction mineral balance nutritional ketosis

Highest-Impact Application Scenarios for Potassium (R)-3-hydroxybutanoate Based on Verified Evidence


Cardiac Metabolism and Heart Failure Research Requiring Enantiomer-Specific Electrophysiology Readouts

The diametrically opposite effects of the R-enantiomer vs. racemic βHB on cardiomyocyte action potential duration and calcium handling [1] make enantiopure potassium (R)-3-hydroxybutanoate indispensable for cardiac electrophysiology studies. Researchers investigating βHB as a metabolic substrate or signaling molecule in heart failure models must use the pure R-enantiomer to avoid the confounding, qualitatively opposite effects introduced by the S-enantiomer in racemic preparations. This is particularly critical for studies using human iPSC-derived cardiomyocytes, where the R-enantiomer uniquely decreases calcium transient amplitude while prolonging reuptake kinetics—a pattern that racemic mixtures completely reverse [1].

HCA₂ / GPR109A Signaling Studies Where Enantiomeric Purity Determines Receptor Activation Potency

Given that racemic 3-hydroxybutyrate activates HCA₂ with EC₅₀ values of 0.7 mM (human) to 0.8 mM (mouse), but the L-enantiomer is inactive at this receptor [2][3], every gram of racemic salt delivers only ~50% of the HCA₂-directed pharmacological activity of enantiopure potassium (R)-3-hydroxybutanoate. For dose-response studies of HCA₂-mediated anti-lipolytic, anti-inflammatory, or vasodilatory effects, the enantiopure compound eliminates the 2-fold potency dilution and avoids the confounding variable of L-βHB accumulation, which could produce off-target effects independent of HCA₂ [3].

Multi-Cation Ketone Formulation Development for Sustained Therapeutic Ketosis

Patent-backed multi-salt formulations require a potassium D-β-hydroxybutyrate component to balance sodium intake and allow gram-level βHB dosing within mineral safety limits [4][5]. Potassium (R)-3-hydroxybutanoate serves as the potassium vector in these compositions, enabling formulators to achieve blood D-βHB concentrations associated with therapeutic ketosis (>1 mM) while respecting the upper intake limits for sodium, potassium, and calcium. This application scenario is directly relevant to clinical nutrition, sports science, and metabolic therapy product development [4].

Chiral Pharmaceutical Synthesis Requiring High Enantiomeric Excess of the (R)-3-hydroxybutyryl Building Block

Potassium (R)-3-hydroxybutanoate can serve as a starting material or intermediate for the synthesis of enantiomerically pure pharmaceuticals. Biocatalytic resolution processes have been validated to produce the (R)-enantiomer at >99% enantiomeric excess [6], and the potassium salt form offers solubility and crystallinity advantages for isolation and subsequent chemical transformations. The compound's well-defined stereochemistry makes it a reliable chiral synthon for constructing β-amino acid derivatives, ketone esters, and other optically active drug candidates where stereochemical integrity is a regulatory requirement [6].

Quote Request

Request a Quote for Potassium (R)-3-hydroxybutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.